![molecular formula C14H15N3O3S2 B2459852 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034407-60-6](/img/structure/B2459852.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

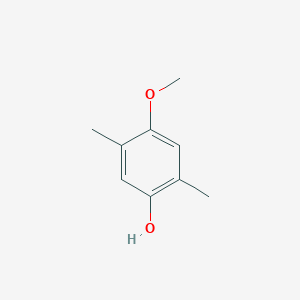

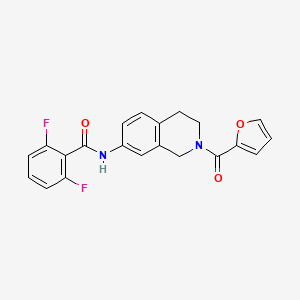

Benzo[b]thiophene is a polycyclic aromatic hydrocarbon with a five-membered ring containing a sulfur atom . Imidazole is a five-membered planar ring, which includes two nitrogen atoms and has a wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . The synthesis of imidazole derivatives can be achieved through several methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and a primary amine .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene and imidazole derivatives can be analyzed using techniques such as single crystal X-ray diffraction . These techniques provide information about the geometric features and underlying intermolecular interactions that determine the packing in the crystalline lattice .Chemical Reactions Analysis

Benzo[b]thiophene and imidazole rings can undergo various chemical reactions. For instance, benzo[b]thiophene can undergo reactions such as electrophilic aromatic substitution . Imidazole can act as a nucleophile in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the benzo[b]thiophene and imidazole rings can impact the compound’s solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

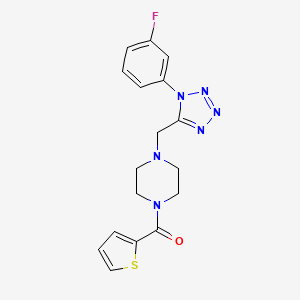

Research has explored the synthesis and characterization of derivatives similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide, aiming to enhance their therapeutic potential. For example, studies on the synthesis of organosulfur metallic compounds and their spectral, antimicrobial, and drug likeness analysis reveal significant bioactivity, highlighting the potential for developing potent drugs from sulfonamide-based compounds (Hassan et al., 2021).

Antimicrobial and Antitumor Activities

Compounds containing the sulfonamido moiety have shown promising antimicrobial and antitumor activities. For instance, novel heterocyclic compounds containing a sulfonamido moiety were synthesized, exhibiting high activities against bacterial strains, demonstrating the potential of these compounds as antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, pyrazole-sulfonamide derivatives have been reported to possess antiproliferative activities against cancer cell lines, further underscoring the therapeutic potential of sulfonamide derivatives in oncology (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Enzyme Inhibitory Activities

The enzyme inhibitory potential of sulfonamides has also been a focus of research, with studies showing that certain derivatives can act as inhibitors against enzymes such as α-glucosidase and acetylcholinesterase. This suggests potential applications in the treatment of diseases such as diabetes and Alzheimer's (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).

Wirkmechanismus

While the specific mechanism of action for your compound is not available, compounds containing benzo[b]thiophene and imidazole rings have been studied for their biological activities. For example, some benzo[b]thiophene derivatives have shown anti-inflammatory, antimicrobial, and anticancer properties . Imidazole derivatives have a wide range of biological activities and are found in many important drugs .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-17-7-14(15-9-17)22(19,20)16-6-12(18)11-8-21-13-5-3-2-4-10(11)13/h2-5,7-9,12,16,18H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZILINRYGNVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2459776.png)

![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2459777.png)

![1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459778.png)

![5-cinnamyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459784.png)

![N-[2-(pyridin-2-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2459787.png)

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2459791.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2459792.png)